molecular formula C11H8N2OS2 B2466103 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one CAS No. 380193-87-3

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

Cat. No.: B2466103
CAS No.: 380193-87-3
M. Wt: 248.3 g/mol
InChI Key: XJWRTKVKIVPNKO-BJMVGYQFSA-N
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Description

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is a heterocyclic compound that features both benzothiazole and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and using environmentally benign reagents .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    Thiazolidine-4-one: A related compound with similar structural features.

    Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one is unique due to its dual functionality, combining the properties of both benzothiazole and thiazolidinone rings. This dual functionality enhances its biological activity and broadens its range of applications compared to its individual components.

Properties

CAS No.

380193-87-3

Molecular Formula

C11H8N2OS2

Molecular Weight

248.3 g/mol

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+

InChI Key

XJWRTKVKIVPNKO-BJMVGYQFSA-N

SMILES

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1

Isomeric SMILES

C1C(=O)N/C(=C\C2=NC3=CC=CC=C3S2)/S1

Canonical SMILES

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1

solubility

not available

Origin of Product

United States

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